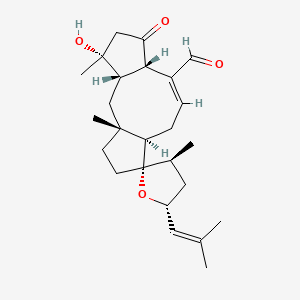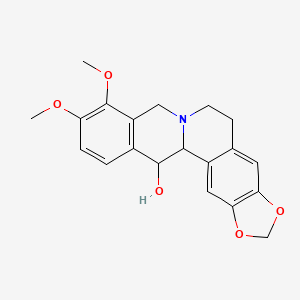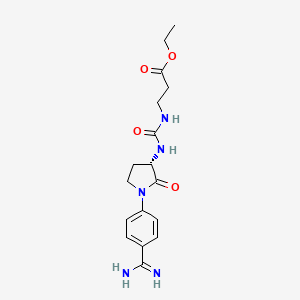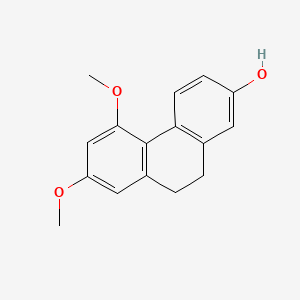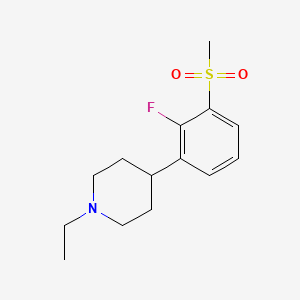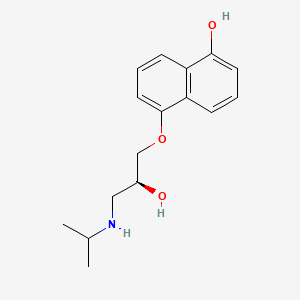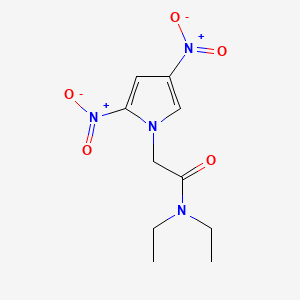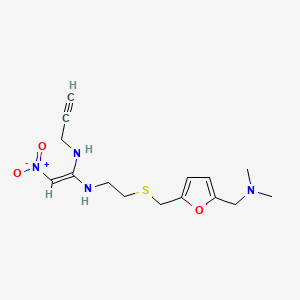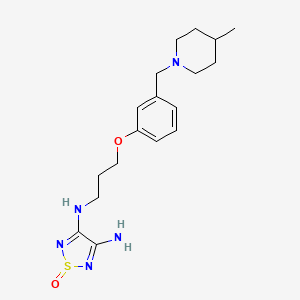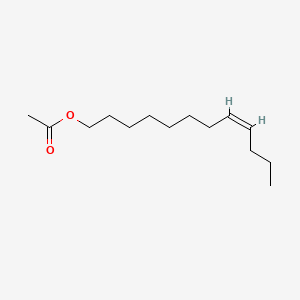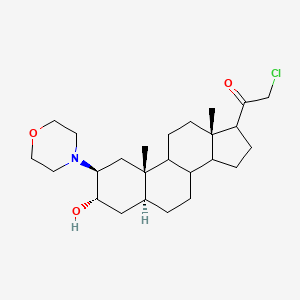
m-PEG6-溴化物
描述
M-PEG6-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . The hydrophilic PEG spacer increases solubility in aqueous media . It can be used in the synthesis of a series of PROTACs .
Synthesis Analysis
The synthesis of m-PEG6-bromide involves nucleophilic displacements with the alkoxide of PEG . Other routes include nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide . It can also be prepared by reaction of PEG itself with dichlorophenyl phosphine .Molecular Structure Analysis
The molecular formula of m-PEG6-bromide is C13H27BrO6 . The InChI is InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 .Chemical Reactions Analysis
The bromide group in m-PEG6-bromide is a very good leaving group for nucleophilic substitution reactions . This property is utilized in the synthesis of a series of PROTACs .Physical And Chemical Properties Analysis
M-PEG6-bromide has a molecular weight of 359.25 g/mol . Its boiling point is 385.1±37.0 °C at 760 mmHg . The density is 1.219±0.06 g/cm3 .科学研究应用
Nucleophilic Substitution Reactions
m-PEG6-bromide is a PEG linker containing a bromide group . The bromide (Br) is a very good leaving group for nucleophilic substitution reactions . This makes m-PEG6-bromide a valuable reagent in organic synthesis, where it can be used to introduce a variety of functional groups into a molecule .
Increasing Solubility in Aqueous Media
The hydrophilic PEG spacer in m-PEG6-bromide increases solubility in aqueous media . This property is particularly useful in pharmaceutical research, where improving the water solubility of drug molecules can enhance their bioavailability and therapeutic effectiveness .
Synthesis of PROTACs
m-PEG6-bromide can be used in the synthesis of a series of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a new class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation. The use of m-PEG6-bromide in PROTAC synthesis could potentially lead to the development of new treatments for diseases such as cancer .
Research Grade Reagent
m-PEG6-bromide is a reagent grade compound, which means it is suitable for use in various research applications . .
Custom Synthesis
m-PEG6-bromide can be used in custom synthesis to create a wide range of PEG linkers . These linkers can be used in the development of new materials, pharmaceuticals, and other chemical products .
Bioconjugation
The bromide group in m-PEG6-bromide can react with amines, thiols, and other nucleophiles, making it useful for bioconjugation . Bioconjugation is the process of chemically linking two biomolecules together, and it is a key technique in fields such as drug delivery, diagnostics, and proteomics .
作用机制
Target of Action
m-PEG6-bromide is primarily used as a PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of m-PEG6-bromide, therefore, are the proteins that are intended to be degraded .
Mode of Action
m-PEG6-bromide acts as a bridge in PROTACs, connecting the ligand for the protein of interest with the ligand for the E3 ligase . The bromide group in m-PEG6-bromide is a good leaving group for nucleophilic substitution reactions , which facilitates the formation of the PROTAC molecule .
Biochemical Pathways
The key biochemical pathway involved in the action of m-PEG6-bromide is the ubiquitin-proteasome system . This system is responsible for protein degradation in cells. When a PROTAC containing m-PEG6-bromide binds to its target protein and an E3 ligase, it triggers the ubiquitination of the target protein . The ubiquitinated protein is then recognized by the proteasome, a large protein complex that degrades the protein .
Pharmacokinetics
As a peg-based compound, m-peg6-bromide is expected to have good solubility in aqueous media , which could potentially enhance its bioavailability.
Result of Action
The result of m-PEG6-bromide’s action is the degradation of the target protein . By selectively targeting specific proteins for degradation, m-PEG6-bromide can help to modulate cellular processes and potentially treat diseases associated with the overexpression or abnormal activity of the target protein .
Action Environment
The action of m-PEG6-bromide, like other PROTAC linkers, is influenced by various environmental factors. These include the concentrations of the target protein and the E3 ligase, the presence of other competing substrates, and the capacity of the ubiquitin-proteasome system . The hydrophilic nature of m-PEG6-bromide may also influence its stability and efficacy in different biological environments .
未来方向
属性
IUPAC Name |
1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27BrO6/c1-15-4-5-17-8-9-19-12-13-20-11-10-18-7-6-16-3-2-14/h2-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRLIPYEIIWDJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCOCCOCCOCCOCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27BrO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-PEG6-bromide | |
CAS RN |
125562-29-0 | |
| Record name | 1-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



